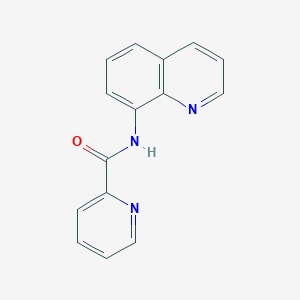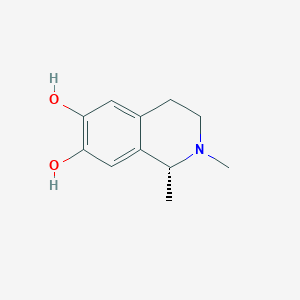
(R)-N-Methylsalsolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-N-Methylsalsolinol, also known as salsoline or N-methyl-(R)-salsolinol, belongs to the class of organic compounds known as tetrahydroisoquinolines. These are tetrahydrogenated isoquinoline derivatives (R)-N-Methylsalsolinol is soluble (in water) and a very weakly acidic compound (based on its pKa) (R)-N-Methylsalsolinol has been primarily detected in cerebrospinal fluid.
(R)-N-Methylsalsolinol is a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Role in Parkinson's Disease Pathogenesis
(R)-N-Methylsalsolinol is closely linked to the pathogenesis of Parkinson's Disease (PD). Its concentration is significantly increased in the cerebrospinal fluid of untreated Parkinson's patients, suggesting its role in the disease's development. The selective toxicity of (R)-N-Methylsalsolinol to dopaminergic neurons, which are primarily affected in PD, highlights its potential involvement in the disease mechanism (Maruyama et al., 1996); (Maruyama et al., 2005).
Enzymatic Synthesis and Metabolism
The presence of (R)-N-Methylsalsolinol in human fluids suggests its enzymatic synthesis in the brain. The activities of enzymes determining its metabolism could be crucial in understanding individual susceptibility to PD. The presence of its enantiomers in biological samples and their determination is vital for understanding the compound's physiological and pathological roles (Müller et al., 1998); (Deng et al., 1995).
Neurotoxicity and Cellular Effects
(R)-N-Methylsalsolinol has been found to induce apoptotic DNA damage in dopaminergic neuroblastoma cells. This neurotoxicity is mediated by oxidative stress and mitochondrial membrane potential changes. This discovery provides insights into the mechanisms of dopaminergic neuron death in PD (Naoi et al., 2000); (Minami et al., 1998).
Analytical Techniques and Detection
Advancements in analytical techniques, such as high-performance liquid chromatography and gas chromatography-mass spectrometry, have enabled the sensitive detection and quantitative determination of (R)-N-Methylsalsolinol in various biological samples. These techniques are crucial for studying the compound's presence and concentration in relation to neurological disorders (Zhang et al., 2012).
Eigenschaften
CAS-Nummer |
53622-84-7 |
|---|---|
Produktname |
(R)-N-Methylsalsolinol |
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
(1R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol |
InChI |
InChI=1S/C11H15NO2/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2/h5-7,13-14H,3-4H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
RKMGOUZXGHZLBJ-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@@H]1C2=CC(=C(C=C2CCN1C)O)O |
SMILES |
CC1C2=CC(=C(C=C2CCN1C)O)O |
Kanonische SMILES |
CC1C2=CC(=C(C=C2CCN1C)O)O |
Andere CAS-Nummern |
53622-84-7 |
Physikalische Beschreibung |
Solid |
Synonyme |
(+)-salsoline (-)-salsoline (S)-salsoline 1(R),2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline 7-O-methylsalsolinol D-salosine methylsalsolinol N-methyl-(R)-salsolinol salsoline salsoline (-)-form salsoline hydrochloride salsoline hydrochloride, (R)-isomer salsoline hydrochloride, (S)-isomer salsoline hydrochloride, hydrate (4:4:1) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



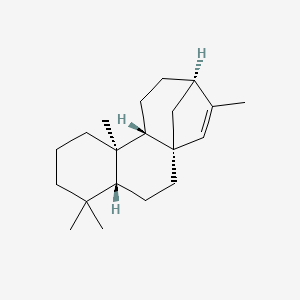
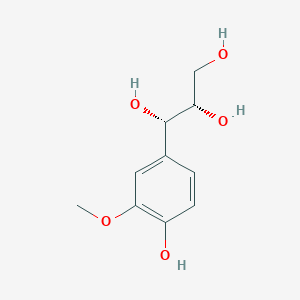
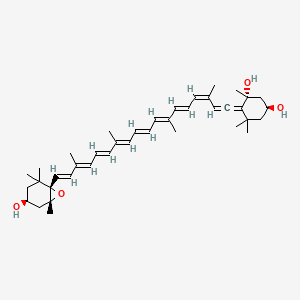
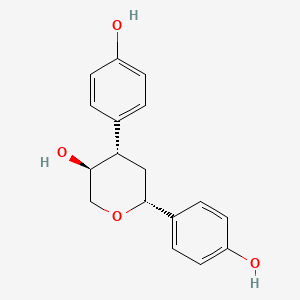
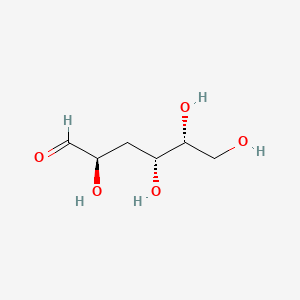
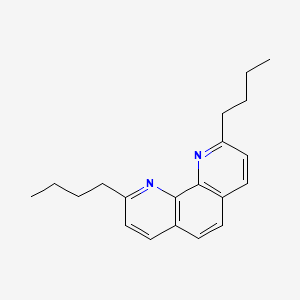
![(3R,8S,12E,17R,18R,19E,21E,25R,26R,27R)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1253297.png)
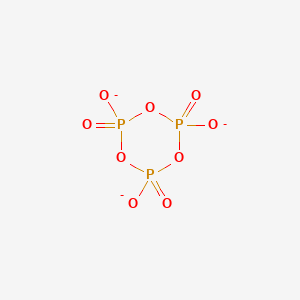
![(3R,4R,5S,6S)-4-[(2R,3S)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol](/img/structure/B1253300.png)
![2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one](/img/structure/B1253301.png)
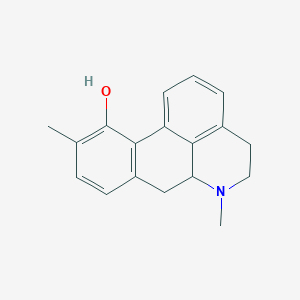
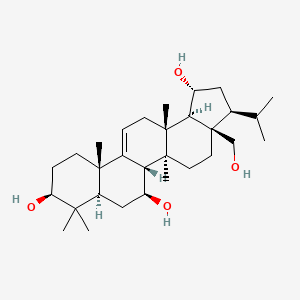
![(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1253305.png)
